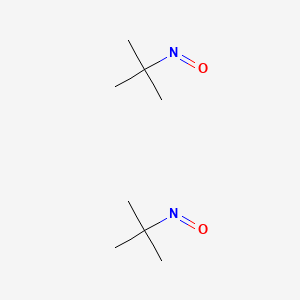![molecular formula C19H25N3O B2416266 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine CAS No. 2380071-54-3](/img/structure/B2416266.png)
5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine, also known as EPP, is a novel compound that has garnered significant attention in recent years due to its potential therapeutic applications. EPP is a pyrimidine derivative that has been synthesized through a complex process involving several steps.
Aplicaciones Científicas De Investigación
5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.
Mecanismo De Acción
The exact mechanism of action of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is not fully understood, but it is believed to act on several different targets in the body. 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It also appears to have anti-inflammatory properties and may modulate the immune system. Additionally, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have several biochemical and physiological effects in the body. In animal studies, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and decrease inflammation. 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has several advantages for lab experiments, including its high potency and selectivity for certain targets in the body. However, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a relatively new compound, and its effects and safety profile are not fully understood. Additionally, the synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that requires specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are several potential future directions for the study of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. One area of interest is the development of novel therapeutic agents based on the structure of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. Finally, clinical trials are needed to determine the efficacy of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a novel compound with significant potential for therapeutic applications in various fields of medicine. The synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that requires expertise in organic chemistry and specialized equipment. 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have several biochemical and physiological effects in the body and may be useful in the treatment of neurodegenerative diseases, psychiatric disorders, and cancer. Further studies are needed to fully understand the mechanism of action and safety profile of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine, and clinical trials are needed to determine its efficacy in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine involves several steps, including the condensation of ethyl cyanoacetate with 4-phenyl-2-butanone to form 5-ethyl-2-(4-phenylbutanoyl)pyrimidine-4,6-dione. This intermediate is then reacted with piperidine and sodium ethoxide to form the final product, 5-ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. The synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
5-ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-2-16-14-20-19(21-15-16)23-18-9-12-22(13-10-18)11-8-17-6-4-3-5-7-17/h3-7,14-15,18H,2,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMZDUCTZXIQDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2416189.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)
![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2416199.png)
![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)
![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2416203.png)

![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)